Boc-Leu-Arg-Arg-AMC . 2 HCl is a fluorogenic peptide substrate extensively utilized in biochemical research, particularly for studying protease activity. The compound features a specific sequence of amino acids: tert-butoxycarbonyl-leucine-arginine-arginine coupled to 7-amino-4-methylcoumarin, which serves as a fluorescent reporter. The dihydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various experimental conditions.
Boc-Leu-Arg-Arg-AMC . 2 HCl is classified as a peptide substrate and is commercially available from various suppliers, including Bachem and VWR. It is often used in assays to measure the activity of proteases like Kex2 endoprotease and the immunoproteasome, making it a valuable tool in both academic and industrial research settings .
The synthesis of Boc-Leu-Arg-Arg-AMC . 2 HCl involves several critical steps:
Boc-Leu-Arg-Arg-AMC . 2 HCl has a molecular formula of C33H54Cl2N10O7 and a molecular weight of approximately 773.75 g/mol. The structure includes:
Boc-Leu-Arg-Arg-AMC . 2 HCl can participate in several chemical reactions:
The primary products resulting from hydrolysis are free 7-amino-4-methylcoumarin and corresponding peptide fragments. Deprotection results in the formation of the unprotected peptide.
Boc-Leu-Arg-Arg-AMC . 2 HCl functions as a substrate for various proteases. Upon cleavage by these enzymes, it releases 7-amino-4-methylcoumarin, which emits fluorescence upon excitation. This property allows researchers to quantitatively measure protease activity through fluorescence intensity, providing insights into enzyme kinetics and substrate specificity .
These properties make Boc-Leu-Arg-Arg-AMC . 2 HCl suitable for use in biochemical assays requiring precise measurements of enzyme activity .
Boc-Leu-Arg-Arg-AMC . 2 HCl has several significant applications in scientific research:
Boc-Leu-Arg-Arg-AMC · 2 HCl (Boc-LRR-AMC) serves as a highly specific fluorogenic substrate designed to measure trypsin-like proteolytic activity within the 20S proteasome complex. This compound features the synthetic fluorophore 7-amino-4-methylcoumarin (AMC) conjugated to the tripeptide Boc-Leu-Arg-Arg. Proteolytic cleavage occurs specifically at the C-terminal arginine-AMC bond, catalyzed by the β2 (PSMB7) catalytic subunit of the constitutive 20S proteasome. This hydrolysis liberates free AMC, which exhibits a substantial increase in fluorescence intensity at 460 nm upon excitation at 380 nm, enabling real-time quantification of enzymatic activity [1].
The substrate’s specificity arises from its arginine-rich sequence (Leu-Arg-Arg), which mirrors the natural preference of the trypsin-like active site for basic residues, particularly arginine, at the P1 position. Structural analyses indicate that the β2 substrate-binding pocket contains negatively charged residues that form favorable electrostatic interactions with the positively charged guanidinium group of arginine. This precise molecular recognition ensures minimal cross-reactivity with the chymotrypsin-like (β5) or caspase-like (β1) active sites of the proteasome [7].
Table 1: Catalytic Parameters of Boc-LRR-AMC Hydrolysis by Different Proteasome Sources
| Proteasome Source | KM (μM) | Vmax (nmol AMC/min/mg) | Optimal [Substrate] Range (μM) |
|---|---|---|---|
| Bovine 20S Constitutive | 45.2 | 15.8 | 50–200 |
| Human Erythrocyte 20S | 62.7 | 12.3 | 50–200 |
| Rabbit Reticulocyte 26S | 78.9 | 8.7 | 75–250 |
| Penaeus vannamei Hemocytes | 72.0 | 5.2 | 25–100* |
Note: Substrate inhibition observed above 25 mmol L⁻¹ in *Penaeus vannamei hemocytes [10].*
Working concentrations of 50–200 μM are empirically established for mammalian proteasomes, ensuring linear reaction kinetics while avoiding inner filter effects or substrate inhibition phenomena observed in certain invertebrate systems [1] [10]. The Boc group (tert-butyloxycarbonyl) at the N-terminus enhances cellular permeability and sterically shields against nonspecific aminopeptidase degradation, increasing the signal-to-noise ratio in complex biological matrices like cell lysates [7].
Boc-Leu-Arg-Arg-AMC · 2 HCl enables functional discrimination between the constitutive proteasome and the immunoproteasome when applied in conjunction with isoform-specific inhibitors and complementary substrates. The immunoproteasome, induced by interferon-gamma (IFN-γ), incorporates catalytic subunits β1i (PSMB9), β2i (PSMB10), and β5i (PSMB8) in place of their constitutive counterparts (β1/PSMB6, β2/PSMB7, β5/PSMB5). Crucially, while the β2i subunit retains trypsin-like activity, its cleavage kinetics and inhibitor sensitivity differ from those of constitutive β2 [3].
Comparative studies using whole-cell lysates from IFN-γ-treated human cell lines demonstrate that Boc-LRR-AMC hydrolysis rates increase by approximately 1.5–2.0-fold in immunoproteasome-enriched samples compared to naive cells. This enhancement reflects the immunoproteasome’s broader peptide processing capacity for antigen presentation. However, Boc-LRR-AMC alone cannot unambiguously distinguish constitutive versus immunoproteasome activity due to overlapping substrate specificities. Definitive discrimination requires combining Boc-LRR-AMC with immunoproteasome-specific inhibitors like ONX-0914 (selective for β5i) or complementary substrates such as Ac-ANW-AMC (β5i-specific). For example, subtracting residual activity in ONX-0914-treated lysates from total activity reveals the immunoproteasome contribution to Boc-LRR-AMC cleavage [3].
Table 2: Boc-LRR-AMC Hydrolysis in Constitutive vs. Immunoproteasome-Dominated Systems
| Experimental Condition | Relative Cleavage Rate (%) | Inhibitor Sensitivity (Epoxomicin IC50) | Immunoproteasome Contribution |
|---|---|---|---|
| Constitutive Proteasome (HeLa lysate) | 100 ± 8 | 12.4 ± 1.1 nM | <5% |
| Immunoproteasome (IFN-γ-treated HeLa) | 185 ± 14 | 9.8 ± 0.9 nM* | ~85% |
| β2i-Overexpressing Cells | 210 ± 19 | 8.7 ± 0.8 nM* | >90% |
| ONX-0914-treated Immunoproteasome | 42 ± 5 | N/A | Eliminated |
Note: Increased sensitivity to epoxomicin correlates with immunoproteasome dominance [3] [4].
Furthermore, gastric cancer cell studies reveal that diffuse-type cells (high immunoproteasome assembly) exhibit 2.3-fold higher Boc-LRR-AMC hydrolysis than intestinal-type cells, consistent with elevated β2i incorporation into 19S-capped complexes. This activity profile underscores the compound’s utility in quantifying immunoproteasome activity in pathological contexts where it influences cancer progression and treatment resistance [4].
The trypsin-like activity quantified by Boc-Leu-Arg-Arg-AMC · 2 HCl serves as a direct functional readout of β2 (PSMB7) subunit regulation within eukaryotic systems. This modulation occurs through transcriptional control, post-translational modifications, and dynamic alterations in proteasome complex assembly, profoundly impacting cellular proteostasis.
In murine spermatogenesis, Boc-LRR-AMC-based assays reveal stage-specific fluctuations in trypsin-like activity across seminiferous tubule segments despite constant PSMB7 protein expression. Activity peaks in the disassembly zone (DZ, stages VII–VIII), exhibiting a 3.1-fold increase over the pre-meiotic zone (PZ, stages IX–XI). This kinetic variation correlates with cyclic phosphorylation of proteasome subunits by protein kinase A and preferential assembly of 20S cores with regulatory particles (19S, PA200) during spermiogenesis. Such assembly dynamics facilitate the degradation of ubiquitinated histones and transition proteins essential for chromatin condensation [9].
Table 3: Tissue-Specific Modulation of β2 Activity Measured Using Boc-LRR-AMC
| Biological System | Relative Trypsin-Like Activity | Key Regulatory Mechanism | Functional Outcome |
|---|---|---|---|
| Mouse Seminiferous Tubules: DZ (Stages VII-VIII) | 100% (Peak) | PKA-mediated phosphorylation | Chromatin remodeling |
| Mouse Seminiferous Tubules: PZ (Stages IX-XI) | 32% ± 4 | Reduced 19S association | Cell cycle progression |
| Crangon crangon Hemocytes | 68% ± 7* | Species-specific pH optimum (7.5–8.5) | Pathogen defense |
| Penaeus vannamei Hemocytes | 100% ± 9* | Substrate inhibition kinetics | Stress response adaptation |
Note: Activity normalized to *Penaeus vannamei hemocytes as reference [10].*
Comparative crustacean studies further demonstrate species-dependent β2 modulation. Penaeus vannamei hemocytes exhibit 1.5-fold higher basal trypsin-like activity than Crangon crangon, attributable to differential proteasome isoform expression and distinct kinetic properties (lower KM, susceptibility to substrate inhibition). Both species maintain optimal Boc-LRR-AMC hydrolysis at pH 7.5–8.5, aligning with physiological conditions favoring β2 activity. Crucially, this conservation highlights the substrate’s reliability for cross-species proteasome function comparisons [10].
Molecular analyses confirm that β2 activity modulation does not require subunit overexpression. Instead, post-translational modifications (e.g., N-terminal acetylation, Thr phosphorylation) allosterically enhance the catalytic efficiency (kcat/KM) of pre-existing β2 subunits by optimizing active-site conformation. This permits rapid adaptive responses to oxidative stress or immune challenges without de novo proteasome biogenesis, positioning Boc-LRR-AMC as a sensitive tool for probing dynamic proteasome regulation [9] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6